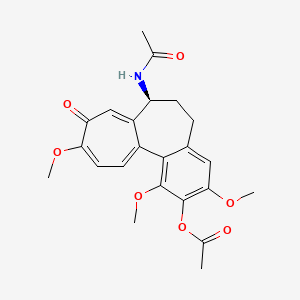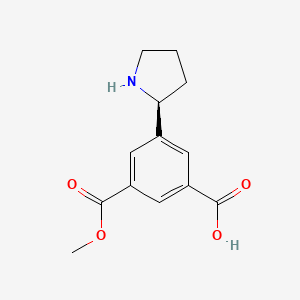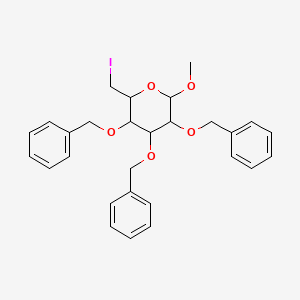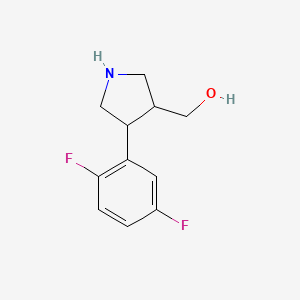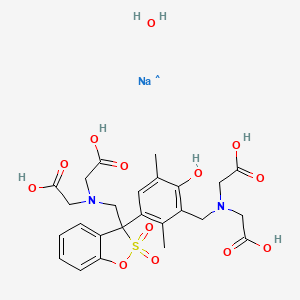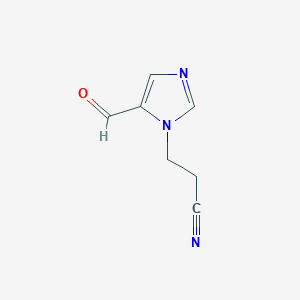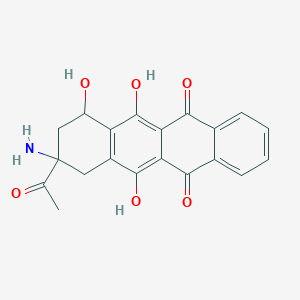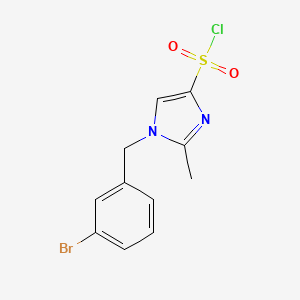
1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a bromobenzyl group attached to an imidazole ring, which is further substituted with a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the imidazole derivative with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically done by reacting the intermediate compound with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The bromobenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids
Propriétés
Formule moléculaire |
C11H10BrClN2O2S |
|---|---|
Poids moléculaire |
349.63 g/mol |
Nom IUPAC |
1-[(3-bromophenyl)methyl]-2-methylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C11H10BrClN2O2S/c1-8-14-11(18(13,16)17)7-15(8)6-9-3-2-4-10(12)5-9/h2-5,7H,6H2,1H3 |
Clé InChI |
NFIHQDXJQDSCMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN1CC2=CC(=CC=C2)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


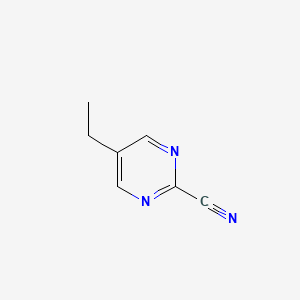
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)

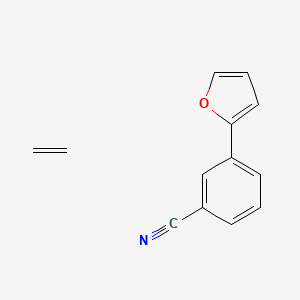
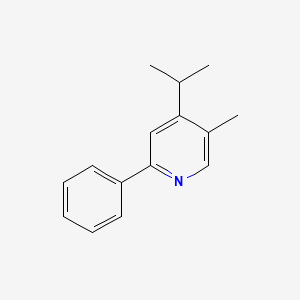
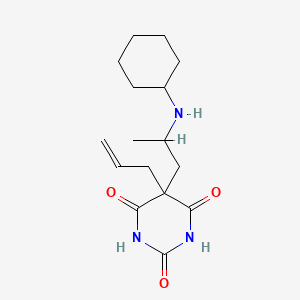
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
